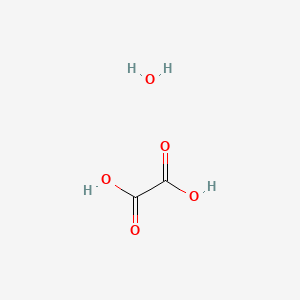

Oxalic acid dihydrate

Übersicht

Beschreibung

It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions . The chemical formula for oxalic acid monohydrate is (COOH)₂·H₂O, and it is commonly found in its hydrated form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized in the laboratory by oxidizing sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The hydrated solid can be dehydrated with heat or by azeotropic distillation.

Industrial Production Methods: Industrially, oxalic acid is produced by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .

Analyse Chemischer Reaktionen

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Oxidation: Oxalic acid can be oxidized by strong oxidizing agents to produce carbon dioxide and water.

Reduction: It can be reduced to formic acid under suitable conditions.

Neutralization: Reacts with bases to form oxalate salts, such as sodium oxalate and potassium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium amalgam.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Formic acid.

Neutralization: Sodium oxalate, potassium oxalate.

Wissenschaftliche Forschungsanwendungen

Industrial Cleaning and Metal Treatment

Oxalic acid dihydrate is widely used as a cleaning agent due to its strong reducing properties and ability to form metal complexes. Its primary applications include:

- Rust Removal : It forms stable complexes with ferric ions, making it effective in rust removal products.

- Wood Bleaching : Utilized in wood restoration processes to remove stains and discoloration.

- Textile Processing : Acts as a mordant in dyeing processes, helping to fix dyes onto fabrics.

| Application | Description |

|---|---|

| Rust Removal | Forms ferrioxalate ion to dissolve rust |

| Wood Bleaching | Removes stains from wood surfaces |

| Textile Processing | Used as a mordant for dye fixation |

Semiconductor Industry

In the semiconductor industry, this compound plays a crucial role in the fabrication of electronic devices. It is particularly used in:

- Electrochemical-Mechanical Planarization (ECMP) : This process involves the removal of excess copper from semiconductor wafers. Oxalic acid serves as a complexing agent in the slurry used during ECMP, ensuring a smooth and uniform copper surface.

Environmental Applications

This compound has significant implications in environmental science:

- Ice Nucleation Studies : Research indicates that it can act as a heterogeneous ice nucleus, influencing cloud formation and precipitation patterns. Its effectiveness varies based on its crystallization conditions, which affects its ice-active sites .

- Soil Chemistry : It is utilized in soil treatments to enhance the leaching of certain minerals and improve soil quality.

Biological Applications

The compound has also been investigated for its biological effects:

- Varroosis Treatment : this compound is employed by beekeepers as a miticide against Varroa mites, which are harmful parasites affecting honeybee populations .

- Cellulose Derivatization : In studies involving cellulose fibers, this compound has been used for simultaneous hydrolysis and esterification, resulting in cellulose oxalates that can be utilized in various applications .

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

- A study demonstrated its use in the electrochemical-mechanical planarization process for semiconductor fabrication, emphasizing its role in achieving high-quality surfaces necessary for integrated circuits .

- Research on its phase transitions under pressure revealed insights into proton transfer dynamics, suggesting potential applications in materials science .

Wirkmechanismus

Oxalic acid exerts its effects through its strong acidic properties and ability to chelate metal ions. It forms complexes with divalent metal ions, such as calcium and iron, making them soluble and easier to remove . Additionally, the conjugate base of oxalic acid, the oxalate anion, acts as a competitive inhibitor of the lactate dehydrogenase enzyme .

Vergleich Mit ähnlichen Verbindungen

Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

Disodium Oxalate: A salt of oxalic acid used as a standard in volumetric analysis.

Calcium Oxalate: A naturally occurring form of oxalic acid found in plants and animals.

Uniqueness: Oxalic acid dihydrate is unique due to its strong acidic properties and ability to form stable complexes with metal ions. This makes it highly effective in applications such as metal cleaning, rust removal, and as a reagent in chemical synthesis .

Eigenschaften

Molekularformel |

C2H4O5 |

|---|---|

Molekulargewicht |

108.05 g/mol |

IUPAC-Name |

oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |

InChI-Schlüssel |

ZDYUUBIMAGBMPY-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(C(=O)O)O.O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.